molecular formula C11H7ClN2O2S B215376 2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine

2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine

Cat. No. B215376
M. Wt: 266.7 g/mol
InChI Key: MPSSZZXHIKTHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine is not fully understood. However, it has been proposed to act through various mechanisms such as inhibition of enzymes, modulation of ion channels and receptors, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine are diverse and depend on the specific application. In medicinal chemistry, it has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In pharmacology, it has been reported to modulate various ion channels and receptors such as TRPV1, ASIC3, and GABA receptors. In material science, it has been reported to exhibit unique optical and electronic properties that make it a promising building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine in lab experiments include its high yield and purity, its diverse range of applications, and its unique properties that make it a promising building block for the synthesis of novel materials. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine. Some of these include:
1. Investigating its potential as a modulator of other ion channels and receptors.
2. Studying its potential as a building block for the synthesis of novel materials such as polymers and nanoparticles.
3. Investigating its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases.
4. Studying its potential as a tool for the study of biological processes such as apoptosis and signal transduction.
5. Investigating its potential as a tool for the study of the structure and function of proteins and enzymes.
Conclusion:
In conclusion, 2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research. It has diverse applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique properties and potential as a building block for the synthesis of novel materials make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine involves the reaction of 2-chloropyridine-5-thiol with nitric acid in the presence of a catalyst such as acetic anhydride. The reaction proceeds via nitration of the thiol group and subsequent oxidation to yield the desired product. The yield of the synthesis method is typically high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In pharmacology, it has been studied for its potential as a modulator of ion channels and receptors. In material science, it has been investigated for its potential as a building block for the synthesis of novel materials such as polymers and nanoparticles.

properties

Product Name

2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine

Molecular Formula

C11H7ClN2O2S

Molecular Weight

266.7 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-5-nitropyridine

InChI

InChI=1S/C11H7ClN2O2S/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H

InChI Key

MPSSZZXHIKTHQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)SC2=NC=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)SC2=NC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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